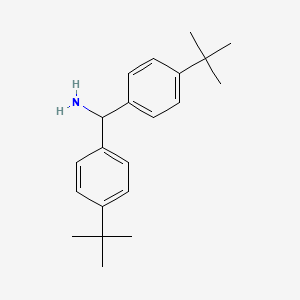
Bis(4-(tert-butyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(tert-butyl)phenyl)methanamine: is an organic compound with the molecular formula C21H29N It is characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected to a central methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanamine typically involves the reaction of 4-tert-butylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-(tert-butyl)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-(tert-butyl)phenyl)methanamine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is explored for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are studied for their biological activities and potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their pharmacological properties. Research is ongoing to explore its potential as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in the manufacturing of high-performance products .
Mecanismo De Acción
The mechanism by which Bis(4-(tert-butyl)phenyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparación Con Compuestos Similares
Bis(4-tert-butylphenyl)amine: This compound shares structural similarities but differs in its functional groups and reactivity.
4,4’-Di-tert-butylbenzil: Another related compound with similar phenyl ring substitutions but different central functional groups.
Uniqueness: Bis(4-(tert-butyl)phenyl)methanamine is unique due to its specific combination of tert-butyl groups and methanamine functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C21H29N |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl)methanamine |
InChI |
InChI=1S/C21H29N/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19H,22H2,1-6H3 |
Clave InChI |
FYGWTACIMBEXPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


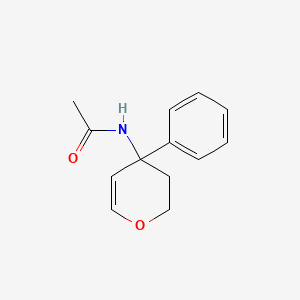
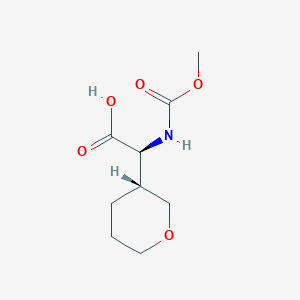
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

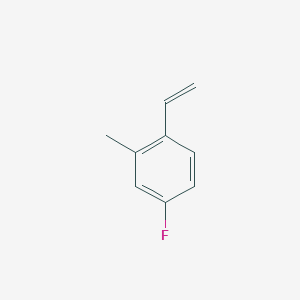
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
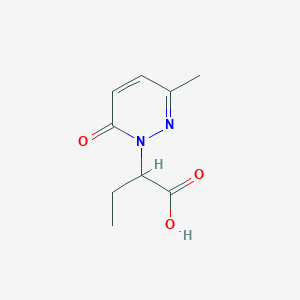
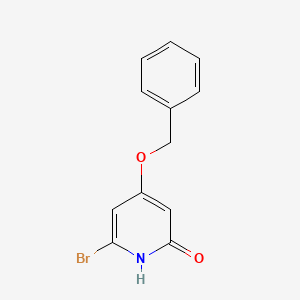
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
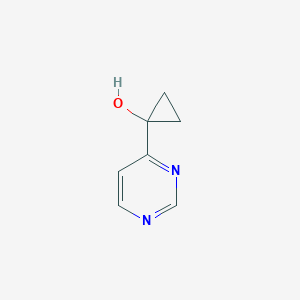
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
